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Compound of Interest

Compound Name: Anisyl propionate

Cat. No.: B1198740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Anisyl
propionate (also known as p-methoxybenzyl propanoate), a compound of interest in flavor,
fragrance, and pharmaceutical research. The following sections detail the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
Anisyl propionate. Both *H and 13C NMR data are presented below.

1.1. *H NMR Spectroscopic Data

The *H NMR spectrum provides information on the chemical environment and connectivity of
the hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for Anisyl Propionate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not explicitly
available in public - - -
databases
Predicted *H NMR
Data
~7.28 Doublet 2H Ar-H (ortho to -CH20)
~6.88 Doublet 2H Ar-H (ortho to -OCHs3)
~5.03 Singlet 2H -O-CHz-Ar
~3.80 Singlet 3H -OCHs
~2.35 Quartet 2H -C(=0)-CHz2-CHs
~1.15 Triplet 3H -CH2-CHs

Note: Predicted data is based on standard chemical shift values and coupling patterns for
similar structural motifs. Actual experimental values may vary slightly.

1.2. 13C NMR Spectroscopic Data
The 13C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for Anisyl Propionate
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Chemical Shift (8) ppm Assighment

Data not explicitly available in public databases

Predicted 13C NMR Data

~174.4 C=0 (Ester)

~159.6 Ar-C-OCHs

~130.2 Ar-CH (ortho to -CH20)
~128.5 Ar-C-CH20

~113.9 Ar-CH (ortho to -OCHs)
~66.3 -O-CH2-Ar

~55.3 -OCHs

~27.7 -C(=0)-CH2-CHs

~9.1 -CH2-CHs

Note: Predicted data is based on standard chemical shift values for similar structural motifs.
Actual experimental values may vary slightly.

1.3. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like Anisyl
propionate.

 Instrumentation: A Varian A-60 NMR spectrometer (or equivalent, typically operating at a
frequency of 60 MHz for *H NMR) was used for the acquisition of the reference spectra.[1]
Modern spectrometers operate at higher frequencies (e.g., 300-600 MHz) for improved
resolution.

o Sample Preparation: A small amount of neat Anisyl propionate is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), to a concentration of approximately 5-10 mg/mL.
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =
0.00 ppm).
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» Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the
spectrometer. For *H NMR, a standard pulse sequence is used to acquire the free induction
decay (FID). For 3C NMR, a proton-decoupled pulse sequence is typically employed to
simplify the spectrum.

o Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts
of the signals are reported in parts per million (ppm) relative to the TMS standard.
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Dissolve in L[ insert sample into Acquire FID L]
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of Anisyl propionate shows characteristic absorption bands for its ester and

aromatic functionalities.

Table 3: IR Spectroscopic Data for Anisyl Propionate
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Wavenumber (cm~?) Intensity Assignment

) C-H stretch (aromatic and
~3000-2850 Medium-Strong

aliphatic)
~1735 Strong C=0 stretch (ester)
~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)
C-O stretch (ester,
~1240 Strong )
asymmetric)
~1170 Strong C-O stretch (ester, symmetric)
~1030 Strong C-O stretch (ether)
C-H bend (p-disubstituted
~820 Strong

aromatic)

Note: Peak positions are approximate and based on typical values for the assigned functional
groups.

2.2. Experimental Protocol for IR Spectroscopy
The following is a generalized protocol for acquiring an FTIR spectrum of a neat liquid sample.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The reference
spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1]

o Sample Preparation: For a neat liquid sample, a drop of Anisyl propionate is placed
between two KBr or NaCl plates to form a thin capillary film. Alternatively, for Attenuated Total
Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The positions of the absorption
bands are reported in wavenumbers (cm™1).
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FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing
information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometric Data

The electron ionization (EI) mass spectrum of Anisyl propionate shows a characteristic
fragmentation pattern.

Table 4: Mass Spectrometric Data for Anisyl Propionate

m/z Relative Intensity Assignment

194 Moderate [M]* (Molecular lon)

121 High i::;:)ﬁ (p-methoxybenzyl
120 Moderate [CsHsO] "

91 Low [C7H7]* (Tropylium ion)

77 Moderate [CeHs]* (Phenyl cation)

57 High [CsHsO]* (Propionyl cation)

Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base
peak is often observed at m/z 121.
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3.2. Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for acquiring an EI mass spectrum.

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
used. Often, this is coupled with a gas chromatograph (GC-MS) for sample introduction and
separation.

o Sample Introduction: A dilute solution of Anisyl propionate in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the GC. The compound is volatilized in the
heated injection port and separated on the GC column.

« lonization: As the compound elutes from the GC column, it enters the EI source, where it is
bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule
to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Data of Anisyl Propionate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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